Niguldipine

Übersicht

Beschreibung

Niguldipine is a calcium channel blocker and α1-adrenergic receptor antagonist. It is a member of the dihydropyridine class of compounds and is known for its high affinity binding to calcium channels and α1-adrenoceptors . The compound is used primarily for its antihypertensive properties, making it a valuable agent in the treatment of cardiovascular diseases .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Niguldipin wird in einem mehrstufigen Prozess synthetisiert, der die Kondensation verschiedener chemischer Zwischenprodukte beinhaltet. Die wichtigsten Schritte sind:

Bildung des Dihydropyridinrings: Dies beinhaltet die Reaktion eines Aldehyds, eines β-Ketoesters und Ammoniaks oder eines Amins unter sauren oder basischen Bedingungen.

Einführung der Nitrophenylgruppe: Dieser Schritt beinhaltet typischerweise die Nitrierung eines Phenylrings, gefolgt von dessen Einbau in die Dihydropyridinstruktur.

Anbindung des Piperidinrests: Dies wird durch eine nucleophile Substitutionsreaktion erreicht, bei der ein Piperidinderivat in den Dihydropyridinkern eingeführt wird.

Industrielle Produktionsverfahren: Die industrielle Produktion von Niguldipin folgt ähnlichen Synthesewegen, ist jedoch für die großtechnische Herstellung optimiert. Dazu gehören die Verwendung von Durchflussreaktoren, das Hochdurchsatzscreening nach optimalen Reaktionsbedingungen und fortschrittliche Reinigungstechniken, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Arten von Reaktionen:

Oxidation: Niguldipin kann Oxidationsreaktionen eingehen, insbesondere am Dihydropyridinring, was zur Bildung von Pyridinderivaten führt.

Reduktion: Die Reduktion der Nitrogruppe zu einem Amin ist eine weitere gängige Reaktion.

Substitution: Der Piperidinrest kann unter geeigneten Bedingungen durch andere Nucleophile substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Wasserstoffgas mit einem Palladiumkatalysator oder Lithiumaluminiumhydrid verwendet.

Substitution: Nucleophile wie Amine oder Thiole können in Substitutionsreaktionen verwendet werden.

Hauptprodukte:

Oxidation: Pyridinderivate.

Reduktion: Aminoderivate.

Substitution: Verschiedene substituierte Piperidinderivate.

Wissenschaftliche Forschungsanwendungen

Niguldipin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung zur Untersuchung von Kalziumkanalblockern und deren Wechselwirkungen mit Rezeptoren verwendet.

Biologie: Untersucht für seine Auswirkungen auf zelluläre Kalziumkanäle und seine potenzielle Rolle bei der Modulation zellulärer Funktionen.

Medizin: Erforscht für seine blutdrucksenkenden Eigenschaften und potenziellen therapeutischen Anwendungen bei Herz-Kreislauf-Erkrankungen.

Industrie: In der Entwicklung neuer Arzneimittel und als Referenzverbindung in der Arzneimittelentwicklung verwendet

5. Wirkmechanismus

Niguldipin übt seine Wirkung aus, indem es L-Typ-Kalziumkanäle blockiert, die für den Einstrom von Kalziumionen in die Zellen verantwortlich sind. Diese Blockade verhindert die Kontraktion der glatten Gefäßmuskulatur, was zu einer Vasodilatation und einer anschließenden Senkung des Blutdrucks führt. Zusätzlich wirkt Niguldipin als α1-Adrenozeptorantagonist, was zu seinen blutdrucksenkenden Wirkungen beiträgt, indem es die vasokonstriktive Wirkung von Noradrenalin hemmt .

Ähnliche Verbindungen:

Nifedipin: Ein weiterer Dihydropyridin-Kalziumkanalblocker mit ähnlichen blutdrucksenkenden Eigenschaften.

Nimodipin: Bekannt für seine Anwendung bei der Behandlung von zerebralen Vasospasmen.

Amlodipin: Ein weit verbreitetes blutdrucksenkendes Mittel mit einer längeren Wirkungsdauer

Einzigartigkeit von Niguldipin: Niguldipin ist einzigartig aufgrund seiner doppelten Wirkung als Kalziumkanalblocker und α1-Adrenozeptorantagonist. Dieser duale Mechanismus bietet einen umfassenderen Ansatz zur Behandlung von Bluthochdruck im Vergleich zu anderen Kalziumkanalblockern, die keine α1-adrenergen antagonistischen Eigenschaften besitzen .

Wirkmechanismus

Niguldipine exerts its effects by blocking L-type calcium channels, which are responsible for the influx of calcium ions into cells. This blockage prevents the contraction of vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure. Additionally, this compound acts as an α1-adrenergic receptor antagonist, further contributing to its antihypertensive effects by inhibiting the vasoconstrictive action of norepinephrine .

Vergleich Mit ähnlichen Verbindungen

Nifedipine: Another dihydropyridine calcium channel blocker with similar antihypertensive properties.

Nimodipine: Known for its use in treating cerebral vasospasm.

Amlodipine: A widely used antihypertensive agent with a longer duration of action

Uniqueness of Niguldipine: this compound is unique due to its dual action as both a calcium channel blocker and an α1-adrenergic receptor antagonist. This dual mechanism provides a more comprehensive approach to managing hypertension compared to other calcium channel blockers that do not have α1-adrenergic antagonistic properties .

Biologische Aktivität

Niguldipine is a dihydropyridine calcium channel blocker (CCB) that exhibits significant biological activity, primarily through its interactions with various ion channels and its effects on cellular processes. This article explores the compound's mechanisms of action, therapeutic applications, and relevant research findings.

This compound functions primarily as a calcium channel blocker, inhibiting voltage-gated calcium channels (VGCCs), particularly L-type channels. This inhibition leads to reduced intracellular calcium levels, which is crucial for muscle contraction and neurotransmitter release. Additionally, this compound exhibits α1-adrenergic antagonist properties, further influencing vascular tone and cardiac function .

Key Ion Channel Interactions

- Calcium Channels : this compound effectively blocks L-type calcium channels, which are pivotal in cardiac and smooth muscle contraction. Studies have shown that it has a potent inhibitory effect on bTREK-1 potassium channels, with an IC50 value of approximately 0.75 µM .

- Potassium Channels : Inhibition of bTREK-1 may contribute to its cardiovascular effects, as these channels help regulate membrane potential in various tissues .

Therapeutic Applications

This compound has been investigated for several therapeutic uses, primarily in the management of hypertension and certain neurological conditions.

Hypertension Management

As a CCB, this compound is utilized to lower blood pressure by relaxing blood vessels. Its efficacy in this regard has been well-documented in clinical settings.

Neurological Effects

Research indicates that this compound may have protective effects in neurological contexts. For instance, it has been shown to reduce seizure durations in animal models of epilepsy . Specifically, at a dose of 7.5 mg/kg, this compound significantly decreased both seizure and afterdischarge durations in kindled rats.

Case Studies and Experimental Data

Several studies have highlighted this compound's selective cytotoxicity towards glioma cells while sparing normal cells. In one study involving glioma-initiating cells (GICs), this compound was found to significantly reduce cell viability compared to normal astrocytes and fibroblasts . The results from this study are summarized in the following table:

| Cell Type | Viability (%) | P-value |

|---|---|---|

| Glioma-Initiating Cells | 45% | <0.01 |

| Normal Astrocytes | 85% | - |

| HepG2 Liver Carcinoma | 70% | - |

This selective cytotoxicity suggests potential for this compound as a targeted therapy in glioblastoma treatment.

In Vivo Studies

In vivo studies using orthotopic glioma models demonstrated that mice treated with this compound had a median survival of 33 days compared to 21 days for controls . This significant difference indicates the compound's potential as an adjunct therapy in cancer treatment.

Eigenschaften

CAS-Nummer |

102993-22-6 |

|---|---|

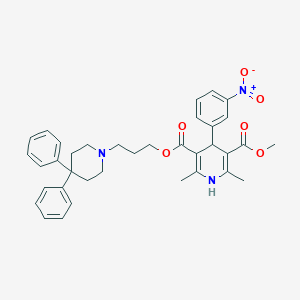

Molekularformel |

C36H39N3O6 |

Molekulargewicht |

609.7 g/mol |

IUPAC-Name |

5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C36H39N3O6/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3 |

InChI-Schlüssel |

SVJMLYUFVDMUHP-UHFFFAOYSA-N |

SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC |

Kanonische SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC |

Key on ui other cas no. |

102993-22-6 |

Synonyme |

3-((4,4-diphenyl-1-piperidinyl)propyl)-5-methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate hydrochloride 3-methyl-5-(3-(4,4-diphenyl-1-piperidinyl)propyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate B 844-39 B 859-35 B8509-035 B859-35 dexniguldipine DNIG niguldipine niguldipine fumarate niguldipine hydrobromide niguldipine hydrochloride niguldipine maleate |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.